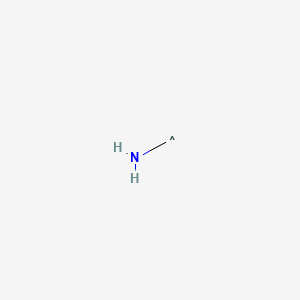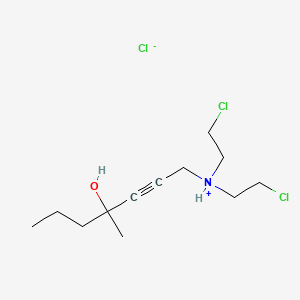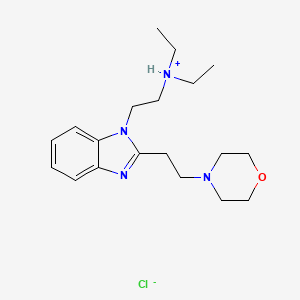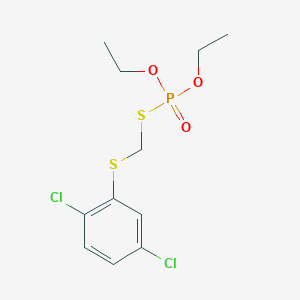
Methylene, 1-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylene, 1-amino- (CH₃N), also known as aminomethane, is a simple organic compound with a molecular weight of 29.0412 g/mol It is a primary amine, characterized by the presence of an amino group (NH₂) attached to a methylene group (CH₂)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of methylene, 1-amino- can be achieved through several synthetic routes. One common method involves the reaction of formaldehyde with ammonia under controlled conditions. This reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently .
Industrial Production Methods
In industrial settings, methylene, 1-amino- is often produced through the catalytic hydrogenation of hydrogen cyanide (HCN) in the presence of ammonia. This process is carried out at high temperatures and pressures to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methylene, 1-amino- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form methane and ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formaldehyde and ammonia.
Reduction: Methane and ammonia.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Methylene, 1-amino- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methylene, 1-amino- involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH₃NH₂): A primary amine with similar reactivity but a different molecular structure.
Dimethylamine ((CH₃)₂NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH₃)₃N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Methylene, 1-amino- is unique due to its simple structure and high reactivity, making it a versatile compound in various chemical reactions. Its ability to act as a nucleophile and participate in multiple types of reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
35430-17-2 |
|---|---|
Formule moléculaire |
CH4N |
Poids moléculaire |
30.049 g/mol |
InChI |
InChI=1S/CH4N/c1-2/h1-2H2 |
Clé InChI |
XXJGBENTLXFVFI-UHFFFAOYSA-N |
SMILES canonique |
[CH2]N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















